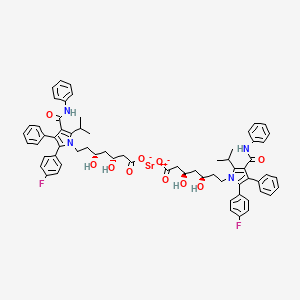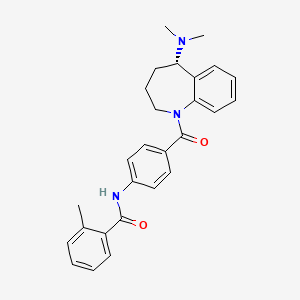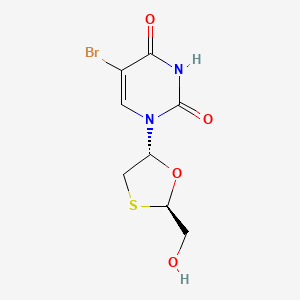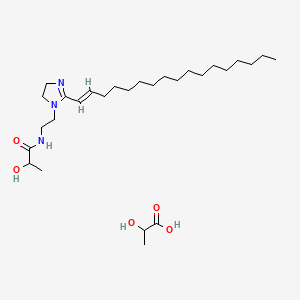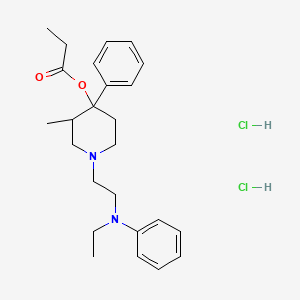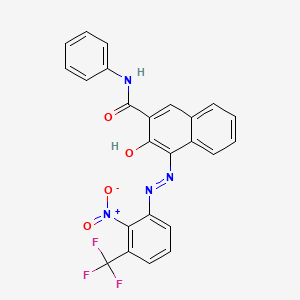
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a naphthalene ring, a phenyl group, and a nitro group, contributing to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-nitro-3-(trifluoromethyl)aniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-2-naphthalenecarboxamide in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalene rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes. Its stability and vibrant color make it useful in studying reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components and structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics, providing bright and durable colors.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining and visualization techniques.
Electron Transfer: The azo group can participate in electron transfer reactions, making the compound useful in redox chemistry.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar in structure but with a methyl group instead of the nitro and trifluoromethyl groups.
2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-: Contains a naphthyl group instead of the phenyl group.
Uniqueness
The presence of the nitro and trifluoromethyl groups in 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-4-((2-nitro-3-(trifluoromethyl)phenyl)azo)- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. These groups also enhance its color properties, making it a more effective dye.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
440-25-5 |
|---|---|
分子式 |
C24H15F3N4O4 |
分子量 |
480.4 g/mol |
IUPAC 名称 |
3-hydroxy-4-[[2-nitro-3-(trifluoromethyl)phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H15F3N4O4/c25-24(26,27)18-11-6-12-19(21(18)31(34)35)29-30-20-16-10-5-4-7-14(16)13-17(22(20)32)23(33)28-15-8-2-1-3-9-15/h1-13,32H,(H,28,33) |
InChI 键 |
VHMVZPREKXDLPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC(=C4[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


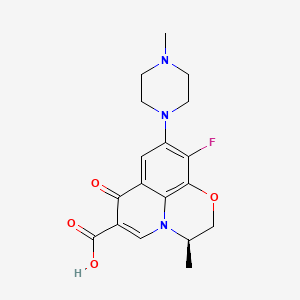
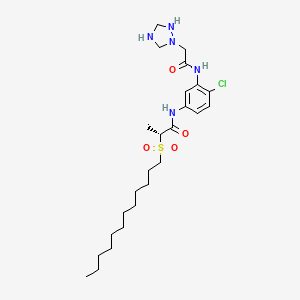


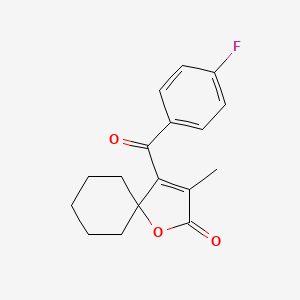
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
